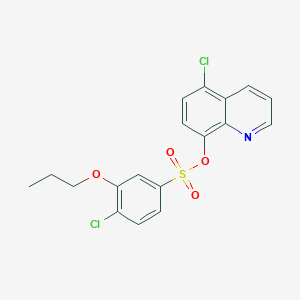
5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a chemical compound that is used for scientific research . It is also known by the registry number ZINC000041096867 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, is a critical process for chemical modifications. Among the various methodologies, Steglich conditions provide the easiest and mild pathways . O-Acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of these compounds depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the potential of sulfonamide-substituted 8-hydroxyquinoline derivatives in enhancing antimicrobial and antifungal activities. A study by Dixit et al. (2010) synthesized a bi-dentate ligand with both 8-hydroxyquinolines and sulfonamides within a single molecular framework. The study found significant increases in antimicrobial and antifungal activities of the synthesized compound compared to the parent 8-hydroxyquinoline and sulfonamides, highlighting its potential for developing new antimicrobial agents (Dixit et al., 2010).
Cancer Research
The pro-apoptotic effects of new sulfonamide derivatives on cancer cells have been investigated, revealing that these compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes. This suggests a potential pathway for the development of cancer therapeutics by activating apoptotic genes through p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds based on sulfonamides containing 8-aminoquinoline ligands have been explored. Silva et al. (2008) synthesized coordination compounds with CuII and ZnII, providing insights into the distorted tetrahedral environment of these complexes. This research contributes to the understanding of the physicochemical properties of such compounds, potentially useful in various scientific applications (Silva et al., 2008).
Antioxidant Additives for Lubricating Oils
Investigations into quinazolones as antioxidant additives for lubricating oils have shown promising results. Habib et al. (2014) synthesized compounds that exhibited high antioxidant activity, highlighting the potential of these derivatives in enhancing the performance and lifespan of lubricating oils (Habib et al., 2014).
Future Directions
The future directions for the research of 5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate and similar compounds include the development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . There is also a need to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO4S/c1-2-10-24-17-11-12(5-6-15(17)20)26(22,23)25-16-8-7-14(19)13-4-3-9-21-18(13)16/h3-9,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDOBWNTDKVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2782316.png)
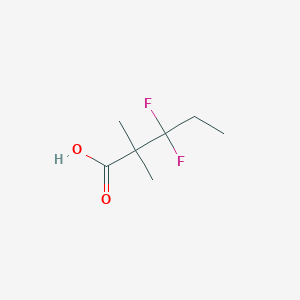
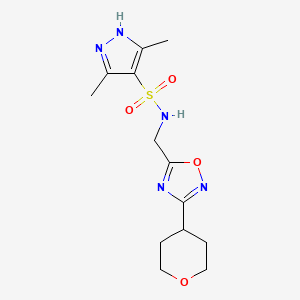
![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2782325.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)


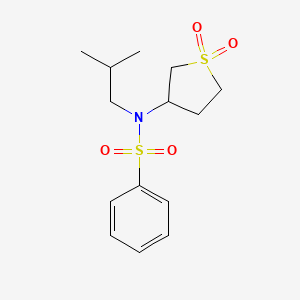
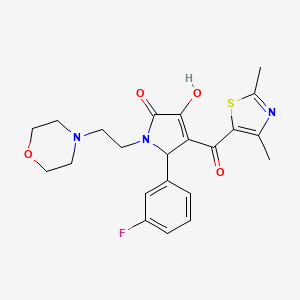
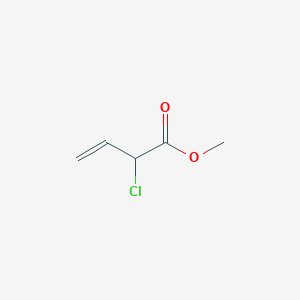
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)